molecular formula C16H23NO6 B1586585 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid CAS No. 500788-93-2

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid

Cat. No.: B1586585
CAS No.: 500788-93-2
M. Wt: 325.36 g/mol
InChI Key: NOEVPXYRCVCOIV-LLVKDONJSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C16H23NO6 and its molecular weight is 325.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Catalysis (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid has been applied in asymmetric synthesis, particularly in the preparation of pharmacophores through asymmetric hydrogenation of enamines. This process leverages chiral ferrocenyl ligands in conjunction with rhodium complexes, enabling direct reduction to produce amino esters with high enantiomeric excess, which can be further purified to achieve enantiopurity exceeding 99%. A concise approach involving in situ protection of the amino ester has also been developed, illustrating the compound's utility in synthesizing complex molecules with precise stereochemistry (Kubryk & Hansen, 2006).

Chiral Ligand Development The compound plays a role in the development of chiral ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. Novel dipeptide-analogue ligands, incorporating this compound, have shown significant enantioselectivity in the reduction of acetophenone, demonstrating the compound's versatility in catalysis and the synthesis of enantioselective products (Pastor, Vaestilae, & Adolfsson, 2003).

Polymer Synthesis In polymer science, the compound has been utilized in the copolymerization of chiral amino acid-based acetylenes, influencing the helical conformation and chiroptical properties of the resulting polymers. This research demonstrates the potential of this compound in designing materials with specific optical and physical properties (Gao, Sanda, & Masuda, 2003).

Properties

IUPAC Name

(3R)-3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEVPXYRCVCOIV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375911
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-93-2
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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